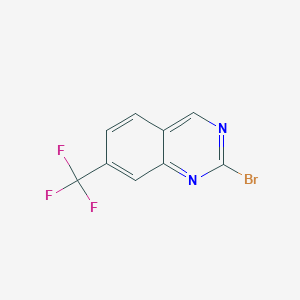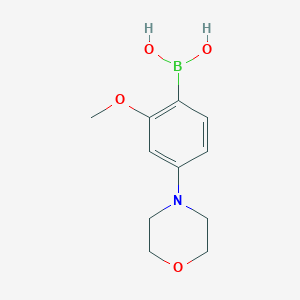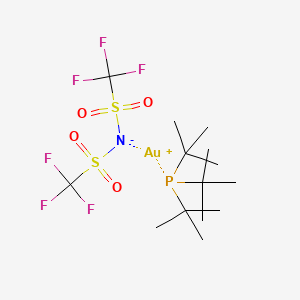
bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane is a complex organometallic compound. It is known for its unique properties and applications in various fields, including catalysis and materials science. The compound consists of a gold ion coordinated with tritert-butylphosphane and bis(trifluoromethylsulfonyl)azanide ligands, which contribute to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane typically involves the reaction of gold(I) chloride with tritert-butylphosphane in the presence of bis(trifluoromethylsulfonyl)azanide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane undergoes various types of chemical reactions, including:
Oxidation: The gold center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced back to gold(I) from higher oxidation states.
Substitution: Ligands can be substituted with other phosphane or azanide ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction typically regenerates the gold(I) state. Substitution reactions can produce a variety of gold complexes with different ligands .
科学的研究の応用
Bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Materials Science: The compound is explored for its potential in creating advanced materials with unique electronic and optical properties.
作用機序
The mechanism by which bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane exerts its effects involves the coordination of the gold ion with various substrates. This coordination can activate the substrates, making them more reactive in subsequent chemical reactions. The bis(trifluoromethylsulfonyl)azanide ligand stabilizes the gold ion, while the tritert-butylphosphane ligand modulates its electronic properties, enhancing its reactivity .
類似化合物との比較
Similar Compounds
Bis(trifluoromethanesulfonyl)imidate;gold(1+);triphenylphosphane: Similar in structure but with triphenylphosphane instead of tritert-butylphosphane.
Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane: Another variant with triphenylphosphane.
Uniqueness
Bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane is unique due to the presence of the tritert-butylphosphane ligand, which provides steric bulk and electronic properties that can influence the compound’s reactivity and stability. This makes it particularly useful in specific catalytic applications where these properties are advantageous .
特性
分子式 |
C14H27AuF6NO4PS2 |
|---|---|
分子量 |
679.4 g/mol |
IUPAC名 |
bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane |
InChI |
InChI=1S/C12H27P.C2F6NO4S2.Au/c1-10(2,3)13(11(4,5)6)12(7,8)9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-9H3;;/q;-1;+1 |
InChIキー |
DFDNDAVKAMVEPJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


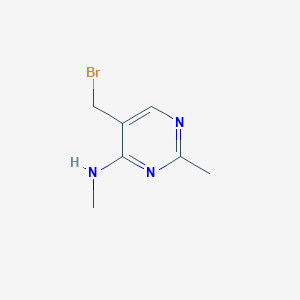
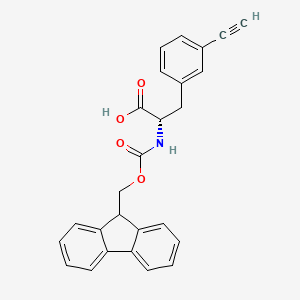
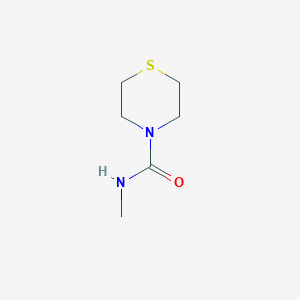
![5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline](/img/structure/B13116039.png)
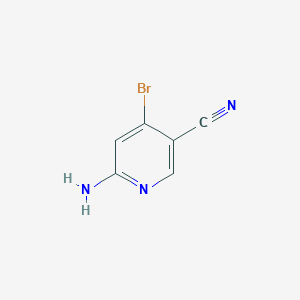
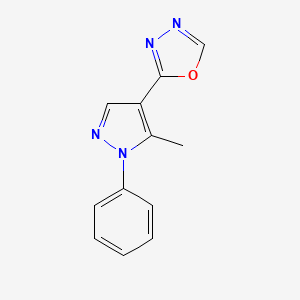
![4'-(Aminomethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13116073.png)
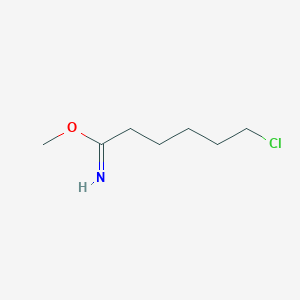
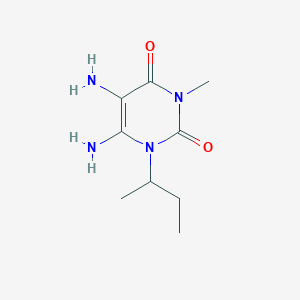
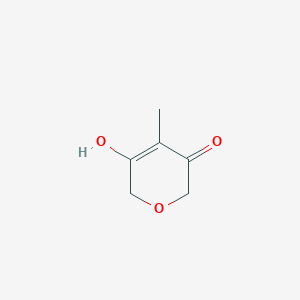
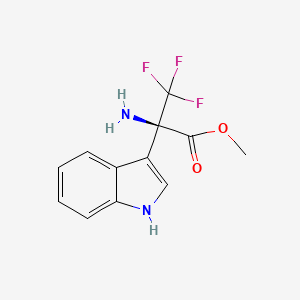
![2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B13116084.png)
